molecular formula C10H13ClN2O3 B6258943 3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide CAS No. 1503508-25-5

3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide

Cat. No. B6258943
CAS RN: 1503508-25-5
M. Wt: 244.7
InChI Key:
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Description

Synthesis Analysis

The synthesis of benzamides, such as 3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient . Another efficient new process for synthesis of similar compounds has been described in a patent .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide include a melting point of 130-132 °C, a predicted boiling point of 308.8±42.0 °C, a density of 1.239, and a pKa of 14.24±0.46 . It is slightly soluble in chloroform, ethyl acetate, and methanol .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide involves the reaction of 3-amino-5-chlorobenzoic acid with 2,3-dihydroxypropylamine, followed by the formation of the benzamide derivative through the reaction with benzoyl chloride.", "Starting Materials": [ "3-amino-5-chlorobenzoic acid", "2,3-dihydroxypropylamine", "benzoyl chloride", "diethyl ether", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 3-amino-5-chlorobenzoic acid (1.0 g) in diethyl ether (20 mL) and add 2,3-dihydroxypropylamine (1.2 g) to the solution. Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium bicarbonate (0.5 g) to the reaction mixture and stir for 30 minutes. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain the intermediate product, 3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide.", "Step 4: Dissolve the intermediate product in dry diethyl ether (10 mL) and add benzoyl chloride (1.2 g) to the solution. Stir the mixture at room temperature for 2 hours.", "Step 5: Add hydrochloric acid (1 M) dropwise to the reaction mixture until the pH reaches 2. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the final product, 3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide as a white solid." ] }

CAS RN

1503508-25-5

Product Name

3-amino-5-chloro-N-(2,3-dihydroxypropyl)benzamide

Molecular Formula

C10H13ClN2O3

Molecular Weight

244.7

Purity

90

Origin of Product

United States

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